Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 210.62 g/mol. This compound is characterized by a chlorine atom at the 6th position and a methyl ester group at the 2nd position of the pyrrolo[2,3-b]pyridine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development and materials science .
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is classified as a pyrrolopyridine derivative. It is primarily sourced from chemical suppliers and research institutions that focus on organic synthesis and medicinal chemistry. The compound is recognized for its diverse applications in scientific research, particularly in the fields of pharmacology and materials science .
The synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
For industrial-scale production, similar synthetic routes are employed but optimized for higher yield and purity. Techniques such as continuous flow synthesis and automated reactors may be utilized to enhance efficiency .
The molecular structure of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be described using various structural representations:
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12)
ZJVSMPDCALHZOG-UHFFFAOYSA-N
This compound features a pyrrolopyridine core with distinct substituents that influence its chemical properties and biological activity .
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
For substitution reactions, reagents like sodium hydride or potassium carbonate are commonly employed. Oxidizing agents may include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents can consist of lithium aluminum hydride or sodium borohydride .
The mechanism of action for methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and the ester group contribute significantly to its binding affinity and specificity towards these targets. Research indicates that this compound may inhibit certain pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .
The compound exhibits typical characteristics associated with heterocyclic compounds, including reactivity due to its functional groups. It is classified as an irritant and should be handled with care in laboratory settings.
Molecular modeling studies suggest that the compound's unique structure may contribute to its biological activity, particularly in inhibiting specific kinase pathways relevant to cancer progression .
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3